The synthesis of NVS-SM2 involves a scalable nine-step process that allows for efficient production. The initial steps focus on constructing the core structure, followed by functionalization to enhance its pharmacological properties. The synthesis employs various organic reactions, including coupling reactions and protective group strategies, to ensure high yield and purity of the final product.
Key technical details include:
The molecular structure of NVS-SM2 is characterized by its unique arrangement that facilitates binding to RNA structures involved in splicing. The compound's chemical formula is C₁₃H₁₅N₃O₃S, and it has a molecular weight of approximately 281.35 g/mol.
NVS-SM2 undergoes several key chemical reactions that are crucial for its activity as a splicing enhancer:
The mechanism of action of NVS-SM2 involves several steps:
Data from various studies indicate that treatment with NVS-SM2 can lead to significant increases in SMN protein levels in cellular models and animal models of SMA .
NVS-SM2 exhibits several notable physical and chemical properties:
The primary scientific application of NVS-SM2 lies in its potential as a therapeutic agent for spinal muscular atrophy. By enhancing SMN2 splicing, it aims to restore adequate levels of SMN protein, thereby mitigating the effects of SMA. Additionally, research into NVS-SM2 has opened new avenues for drug discovery targeting other diseases where splicing modulation could be beneficial.
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder and a leading genetic cause of infant mortality, affecting approximately 1 in 6,000 to 1 in 11,000 live births. The disease stems from homozygous deletions or loss-of-function mutations in the SMN1 (survival motor neuron 1) gene located on chromosome 5q13.2. This genomic region contains a nearly identical paralog gene, SMN2, which serves as the primary disease-modifying gene. The critical distinction between these genes lies in a single-nucleotide transition (C→T) in exon 7 of SMN2 (position +6), which alters RNA splicing patterns. While SMN1 produces predominantly full-length transcripts encoding functional SMN protein, approximately 85-90% of SMN2 transcripts undergo alternative splicing that excludes exon 7. This exclusion results in the production of a truncated, unstable SMNΔ7 protein that undergoes rapid degradation. The remaining 10-15% of SMN2-derived transcripts produce functional SMN protein, which accounts for the inverse correlation between SMN2 copy number and disease severity observed in patients [3] [10].
The survival motor neuron (SMN) protein is a ubiquitously expressed, 38-kDa molecular chaperone critical for diverse cellular functions. Its canonical role involves the assembly of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosomal machinery. Beyond RNA processing, SMN participates in mRNA trafficking along neuronal axons, cytoskeletal dynamics, synaptic vesicle release, and neuromuscular junction (NMJ) maintenance. Pathologically low SMN protein levels trigger motor neuron degeneration through multiple mechanisms: impaired snRNP assembly leads to widespread splicing abnormalities in genes critical for neuronal function; disrupted axonal transport compromises neuronal connectivity; and aberrant NMJ development results in denervation and muscle atrophy. The vulnerability of motor neurons to SMN deficiency remains incompletely understood but likely involves their unique architectural properties, including extensive axonal projections and high metabolic demands. Importantly, SMN deficiency also affects non-neuronal tissues, including cardiovascular, hepatic, and skeletal systems, contributing to the multisystemic nature of SMA pathology [3] [10].
Contemporary SMA therapeutics focus on augmenting functional SMN protein levels through diverse molecular approaches targeting the SMN2 gene:
Table 1: Approved SMN2-Targeted Therapies for SMA
Therapeutic Agent | Mechanism of Action | Route of Administration | Key Advantages |
---|---|---|---|
Nusinersen (Spinraza®) | ASO targeting ISS-N1 | Intrathecal | Approved for all ages/types |
Onasemnogene abeparvovec (Zolgensma®) | SMN1 gene replacement | Intravenous | One-time administration |
Risdiplam (Evrysdi®) | Small-molecule splicing modifier | Oral | Systemic distribution including CNS |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1